5-Bromo-7-fluoro-isoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-fluoro-isoquinolin-1-amine is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-fluoro-isoquinolin-1-amine can be achieved through several synthetic routes. One common method involves the bromination and fluorination of isoquinoline derivatives. For example, the direct introduction of bromine and fluorine onto the isoquinoline ring can be carried out using bromine and fluorine reagents under controlled conditions . Another approach involves the cyclization of a precursor bearing pre-fluorinated and pre-brominated benzene rings .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and advanced reaction techniques, such as microwave irradiation and ionic liquids, can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-isoquinolin-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-7-fluoro-isoquinolin-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoro-isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-isoquinolin-1-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.
7-Fluoro-isoquinolin-1-amine: Lacks the bromine atom, which may influence its chemical properties and applications.
Uniqueness
The combination of these halogens in the isoquinoline structure provides distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C9H6BrFN2 |
---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
5-bromo-7-fluoroisoquinolin-1-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-8-4-5(11)3-7-6(8)1-2-13-9(7)12/h1-4H,(H2,12,13) |
InChI Key |
DQBQZUYNWOSAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C(=CC(=C2)F)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.